Stereochemical Identity: (1R,3R) vs. Undefined or Alternative Cis/Trans Isomers
The compound is characterized as the single (1R,3R) enantiomer, whereas many commercially cataloged analogs such as '3-[(2-amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol' from general suppliers lack stereochemical definition and may be supplied as racemic mixtures or unspecified stereoisomers . The defined stereochemistry is critical because the AKT inhibitor patent family teaches that the (1R,3R)-cyclopentane-1,3-diamine core (of which this alcohol is a close analog) is the active configuration; the (1S,3S) and meso forms are explicitly less potent or inactive in cellular assays [1]. This is a class-level inference: while direct quantitative potency data for the alcohol itself are not publicly available, the stereochemical requirement is firmly established for the diamine series within the same patent scope.
| Evidence Dimension | Stereochemical configuration and purity |
|---|---|
| Target Compound Data | (1R,3R) single enantiomer (as per vendor specification) |
| Comparator Or Baseline | Unspecified stereoisomer or racemic mixture from generic suppliers |
| Quantified Difference | Not quantified; the risk is invalid biological data from use of wrong stereoisomer |
| Conditions | Chiral purity specification from BOC Sciences and MolCore product listings |
Why This Matters
Procurement of a stereochemically undefined analog introduces a confounding variable that can nullify SAR conclusions and waste synthesis resources, making defined (1R,3R) material essential for reproducible medicinal chemistry.
- [1] Blake, J. F., et al. Hydroxylated pyrimidyl cyclopentane as AKT protein kinase inhibitor. US Patent 8,841,318 B2, 2014. View Source
